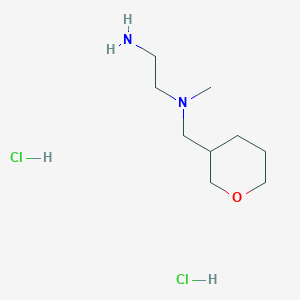
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is a derivative of cephalosporin C and has been found to possess antibacterial, antifungal, and antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride involves several steps. One common method includes the protection of the amine group using carbamate groups such as Boc (t-butyloxycarbonyl) or CBz (carboxybenzyl). These protecting groups can be installed and removed under relatively mild conditions . The protected amine is then subjected to various reactions to introduce the oxan-3-ylmethyl group. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-ylmethyl ketones, while reduction may produce oxan-3-ylmethyl alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing the growth and proliferation of bacteria. This mechanism is similar to that of other cephalosporin derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cephalosporin C: The parent compound from which (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride is derived.
Penicillin: Another class of β-lactam antibiotics with similar antibacterial properties.
Amoxicillin: A widely used antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its antibacterial, antifungal, and antiviral properties compared to its parent compound, cephalosporin C.
Eigenschaften
IUPAC Name |
N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(5-4-10)7-9-3-2-6-12-8-9;;/h9H,2-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMOQZOFCMDDBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCOC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

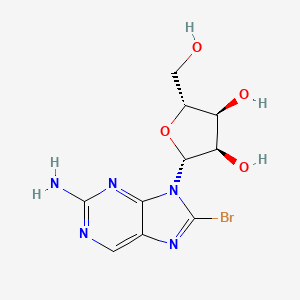
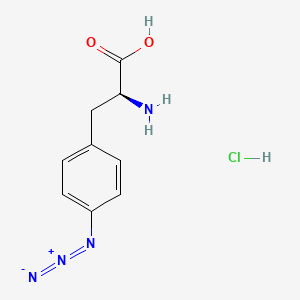
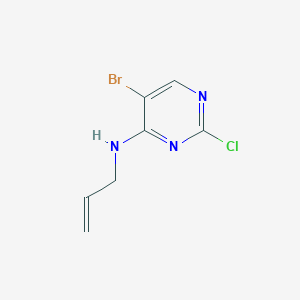
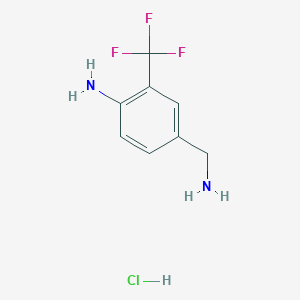
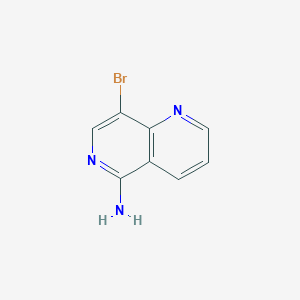
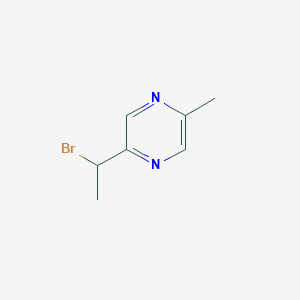
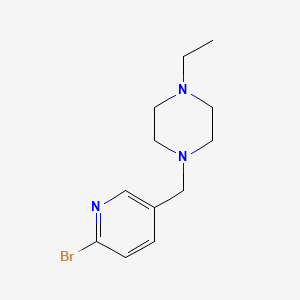
![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
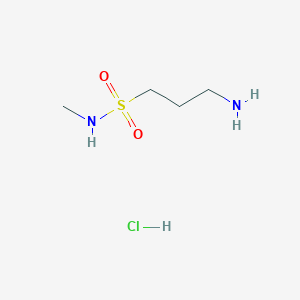
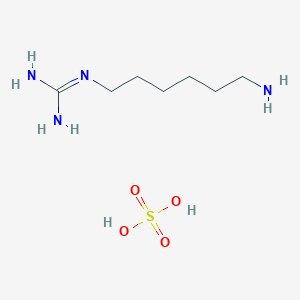
![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

